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molecular formula C14H11FN2O4 B605261 AKB-6899 CAS No. 1007377-55-0

AKB-6899

Cat. No. B605261
M. Wt: 290.25 g/mol
InChI Key: PXWOWORYDKAEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865748B2

Procedure details

To a slurry of {[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid ethyl ester, 5, (226 g, 0.71 mol) in THF (1 L) at room temperature was added an aqueous solution of sodium hydroxide (1 M, 2 L) while maintaining the internal reaction temperature below 25° C. The progress of the reaction was monitored by TLC. After 20-30 minutes, the reaction was completed. The pH of the reaction solution was adjusted using concentrated HCl to 5-5.5 while maintaining the internal temperature below 25° C. The reaction mixture was filtered to remove insoluble matter and the filtrate was concentrated by rotary evaporation at up to 40° C. bath temperature until all THF was removed. The resulting solid was collected by vacuum filtration and washed with water (1 L). The solid was then dissolved in a mixture of water (1.5 L) and THF (1.5 L) at room temperature. The pH was adjusted from approximately 5 to approximately 2-2.25 with concentrated HCl. The resulting mixture was stirred for 30 minutes, after which time the pH was confirmed in the range of 2-2.5. The biphasic mixture was concentrated by rotary evaporation at up to 40° C. bath temperature until the removal of THF ceased. The resulting solid was filtered, washed with water (2×1 L), and dried to afford 115 g (55.8% yield) of the desired product as a white solid. MP: 182-184° C.; MS (ESI−): m/z 289 (M−1); 1H NMR (300 MHz, DMSO-d6) δ 12.90 (s, 1H), 12.38 (s, 1H), 9.39-9.37 (t, J=6.3 Hz, 1H), 8.55 (s, 1H), 7.80-7.67 (m, 2H), 7.59-7.52 (m, 1H), 7.34-7.27 (m, 1H), 4.02-3.99 (m, 2H), 3.51 (s, 1H).
Name
{[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55.8%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:23])[CH2:5][NH:6][C:7]([C:9]1[C:14]([OH:15])=[CH:13][C:12]([C:16]2[CH:21]=[CH:20][CH:19]=[C:18]([F:22])[CH:17]=2)=[CH:11][N:10]=1)=[O:8])C.[OH-].[Na+].Cl>C1COCC1>[F:22][C:18]1[CH:17]=[C:16]([C:12]2[CH:13]=[C:14]([OH:15])[C:9]([C:7]([NH:6][CH2:5][C:4]([OH:23])=[O:3])=[O:8])=[N:10][CH:11]=2)[CH:21]=[CH:20][CH:19]=1 |f:1.2|

Inputs

Step One
Name
{[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CNC(=O)C1=NC=C(C=C1O)C1=CC(=CC=C1)F)=O
Name
Quantity
2 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal reaction temperature below 25° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 25° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble matter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by rotary evaporation at up to 40° C. bath temperature until all THF
CUSTOM
Type
CUSTOM
Details
was removed
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water (1 L)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was then dissolved in a mixture of water (1.5 L) and THF (1.5 L) at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The biphasic mixture was concentrated by rotary evaporation at up to 40° C. bath temperature
CUSTOM
Type
CUSTOM
Details
until the removal of THF
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water (2×1 L)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
25 (± 5) min
Name
Type
product
Smiles
FC=1C=C(C=CC1)C=1C=C(C(=NC1)C(=O)NCC(=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 115 g
YIELD: PERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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